molecular formula C18H18ClNO3S2 B15167126 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole CAS No. 628736-13-0

3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole

Cat. No.: B15167126
CAS No.: 628736-13-0
M. Wt: 395.9 g/mol
InChI Key: UJSRTZVTIBKRAZ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of functional groups, including a chlorophenyl sulfanyl group, an ethanesulfonyl group, and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :

    Formation of the Indole Core: The indole core can be synthesized using the Bartoli indole synthesis, which involves the reaction of an ortho-dibromide with a vinyl Grignard reagent.

    Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.

    Addition of the Ethanesulfonyl Group: The ethanesulfonyl group can be added through a sulfonylation reaction using ethanesulfonyl chloride.

    Methoxylation: The methoxy group can be introduced using a methylation reaction with methanol and a suitable methylating agent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sulfanyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: Indole derivatives, including this compound, have shown promise in biological studies for their potential antiviral, anticancer, and antimicrobial activities.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the indole core can interact with serotonin receptors, while the sulfonyl and sulfanyl groups can influence enzyme activity through covalent modification.

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can be compared with other indole derivatives that possess similar functional groups :

    3-(4-Chlorophenyl)-1H-indole: Lacks the ethanesulfonyl and methoxy groups, resulting in different chemical and biological properties.

    4-(Ethanesulfonyl)-7-methoxy-2-methyl-1H-indole:

    7-Methoxy-2-methyl-1H-indole: Lacks both the chlorophenyl sulfanyl and ethanesulfonyl groups, leading to a simpler structure with different reactivity.

The presence of the chlorophenyl sulfanyl, ethanesulfonyl, and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

628736-13-0

Molecular Formula

C18H18ClNO3S2

Molecular Weight

395.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-4-ethylsulfonyl-7-methoxy-2-methyl-1H-indole

InChI

InChI=1S/C18H18ClNO3S2/c1-4-25(21,22)15-10-9-14(23-3)17-16(15)18(11(2)20-17)24-13-7-5-12(19)6-8-13/h5-10,20H,4H2,1-3H3

InChI Key

UJSRTZVTIBKRAZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C2C(=C(C=C1)OC)NC(=C2SC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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